molecular formula C19H17NO3S B12868037 Methyl 3-amino-4-methyl-5-(4-phenoxyphenyl)thiophene-2-carboxylate

Methyl 3-amino-4-methyl-5-(4-phenoxyphenyl)thiophene-2-carboxylate

Cat. No.: B12868037
M. Wt: 339.4 g/mol
InChI Key: ORYBQUCVJVTEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-methyl-5-(4-phenoxyphenyl) thiophene-2-carboxylate is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a methyl group, and a phenoxyphenyl group attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methyl-5-(4-phenoxyphenyl) thiophene-2-carboxylate typically involves the reaction of 3-amino thiophene with appropriate reagents. One common method is the reaction of 3-amino thiophene with formyl chloride in the presence of a catalyst such as cuprous chloride. This reaction requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methyl-5-(4-phenoxyphenyl) thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-amino-4-methyl-5-(4-phenoxyphenyl) thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-5-(4-phenoxyphenyl) thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
  • Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-amino-4-methyl-5-(4-phenoxyphenyl) thiophene-2-carboxylate is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with hydrophobic regions in biological molecules, making it a valuable tool in drug discovery and biochemical research .

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(4-phenoxyphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C19H17NO3S/c1-12-16(20)18(19(21)22-2)24-17(12)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-11H,20H2,1-2H3

InChI Key

ORYBQUCVJVTEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.